molecular formula C16H16N4O B15122582 6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile

6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile

Cat. No.: B15122582
M. Wt: 280.32 g/mol
InChI Key: ZDQQNNZZONHZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a nitrile group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with an additional oxygen-containing functional group, while reduction might yield a fully saturated pyrrolidine ring.

Scientific Research Applications

6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity . The nitrile group can also participate in nucleophilic addition reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a nitrile group. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C16H16N4O/c1-12-10-18-7-5-15(12)21-14-6-8-20(11-14)16-4-2-3-13(9-17)19-16/h2-5,7,10,14H,6,8,11H2,1H3

InChI Key

ZDQQNNZZONHZRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=CC=CC(=N3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.